molecular formula C11H15N5 B1442853 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine CAS No. 1249085-98-0

4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B1442853
CAS No.: 1249085-98-0
M. Wt: 217.27 g/mol
InChI Key: HOKCVVJGZZQDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine ( 1369140-63-5) is a chemical compound with the molecular formula C11H15N5 and a molecular weight of 217.27 g/mol . This synthetic small molecule features a fused heterocyclic core structure, combining a [1,2,4]triazolo[4,3-b]pyridazine system with a piperidine substituent. The piperidine ring is a prevalent feature in medicinal chemistry and is frequently utilized to optimize the pharmacokinetic properties of drug candidates or to serve as a scaffold for arranging pharmacophoric groups in specific spatial orientations for target interaction . Compounds based on the 1,2,4-triazole scaffold, to which this molecule belongs, are investigated across a wide spectrum of therapeutic areas due to their interaction with diverse biological targets . The specific structure of this compound, particularly the incorporation of the piperidine moiety, suggests potential as a valuable intermediate or building block in drug discovery projects. It is suitable for the development of kinase inhibitors, given that related triazolopyridazine compounds have been identified as having activity against receptor protein-tyrosine kinases . Researchers can utilize this compound for hit-to-lead optimization, library synthesis, or as a key synthon in constructing more complex molecules for biological evaluation. This product is supplied for laboratory research purposes. For Research Use Only. Not for use in humans or veterinary medicine.

Properties

IUPAC Name

6-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-2-3-10-13-14-11(16(10)15-8)9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKCVVJGZZQDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3CCNCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 4-{6-Methyl-triazolo[4,3-b]pyridazin-3-yl}piperidine generally follows a stepwise approach:

  • Construction of the pyridazine ring system.
  • Introduction of the 1,2,4-triazole ring via cyclization.
  • Functionalization at the 3-position of the triazolopyridazine with a piperidine substituent.
  • Methylation at the 6-position of the triazolopyridazine ring.

This approach ensures regioselective formation of the fused ring system and allows for subsequent modifications.

Preparation of the Triazolo[4,3-b]pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is commonly synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridazine precursors. A typical method involves:

  • Starting from pyridazine-3-carboxylic acid derivatives or their esters.
  • Reaction with hydrazine hydrate to form hydrazide intermediates.
  • Cyclization with appropriate reagents (e.g., formic acid, isothiocyanates) to form the 1,2,4-triazole ring fused to the pyridazine.

For example, hydrazinolysis of pyridazine esters yields hydrazides, which upon reaction with formic acid or related cyclizing agents, afford the triazolopyridazine core with high yields (often 80-95%) under reflux conditions in ethanol or similar solvents.

Methylation at the 6-Position

The methyl group at the 6-position of the triazolopyridazine ring is typically introduced via:

  • Using methyl-substituted pyridazine precursors.
  • Or via selective methylation reactions on the triazolopyridazine intermediate using methylating agents such as methyl iodide under basic conditions.

This step is crucial for tuning the biological activity and solubility of the final compound.

Representative Synthetic Route and Reaction Conditions

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Dimethyl pyridazine dicarboxylate Hydrazine hydrate, reflux in ethanol Pyridazine hydrazide intermediate 85-90 Hydrazinolysis step
2 Pyridazine hydrazide Formic acid, reflux Triazolopyridazine core 80-95 Cyclization to form triazole ring
3 Triazolopyridazine intermediate with leaving group at C-3 Piperidine, base (e.g., K2CO3), reflux 4-{6-Methyl-triazolo[4,3-b]pyridazin-3-yl}piperidine 70-85 Nucleophilic substitution
4 Triazolopyridazine intermediate Methyl iodide, base (e.g., NaH), DMF, room temp to reflux 6-Methyl substituted product 60-80 Methylation step

Analytical and Spectroscopic Characterization

The synthesized compounds are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR signals confirm the presence of NH groups and aromatic protons, with characteristic downfield singlets for hydrazone NH at δ 11-12 ppm. Methyl groups appear as singlets around δ 2-3 ppm.
  • Infrared (IR) Spectroscopy: Bands at 3400-3300 cm⁻¹ indicate NH and OH groups; aromatic C=C and triazole ring vibrations appear in the 1600-1500 cm⁻¹ region.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
  • Elemental Analysis: Ensures purity and correct elemental composition.

Research Findings and Optimization

Recent studies have shown that the preparation of triazolopyridazine derivatives, including 4-{6-Methyl-triazolo[4,3-b]pyridazin-3-yl}piperidine, benefits from:

  • Use of basic media (e.g., sodium hydroxide, potassium hydroxide) to facilitate cyclization steps with high yields.
  • Optimization of reaction times and temperatures to maximize yield and purity.
  • Employing dry solvents like ethanol or DMF to improve reaction efficiency.
  • Stepwise synthesis allows for structural modifications at various positions to enhance biological activity, as demonstrated in recent anticancer compound development.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Yield Range Advantages Limitations
Hydrazinolysis of pyridazine esters Hydrazine hydrate Conversion to hydrazides 85-90% Simple, high yield Requires reflux
Cyclization with formic acid or isothiocyanates Formic acid, isothiocyanates Dehydrative cyclization 80-95% Efficient ring closure Sensitive to moisture
Nucleophilic substitution with piperidine Piperidine, base Substitution at C-3 70-85% Direct functionalization Needs activated leaving group
Methylation with methyl iodide Methyl iodide, base Alkylation 60-80% Selective methylation Possible side reactions

Chemical Reactions Analysis

Types of Reactions

4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. Studies on similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting that 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine may also possess similar activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial growth .

Anticancer Potential
Triazolo-pyridazine derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may be effective against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Neuropharmacological Effects
There is emerging evidence that triazole-containing compounds can influence neurochemical pathways. Some studies indicate potential applications in treating neurodegenerative diseases or mood disorders by modulating neurotransmitter systems. The specific effects of this compound on the central nervous system remain to be fully elucidated but show promise based on related compounds .

Pharmacology

Drug Design and Development
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with various biological targets can be exploited in designing novel therapeutics. Computational modeling and structure-activity relationship (SAR) studies are essential in optimizing this compound's efficacy and reducing potential side effects .

Bioavailability Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial assessments suggest that modifications to the piperidine moiety could enhance the bioavailability of this compound. Further research is needed to evaluate its pharmacokinetic properties in vivo .

Material Science

Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique interactions between the triazole groups and polymer chains can lead to improved performance in applications such as coatings and composites .

Nanotechnology Applications
Research into nanomaterials has identified triazole-containing compounds as potential agents for drug delivery systems. Their ability to form stable complexes with various drugs can facilitate targeted delivery mechanisms in cancer therapy or other medical applications. The synthesis of nanoparticles incorporating this compound is an area of active investigation .

Mechanism of Action

The mechanism of action of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can be contextualized by comparing it to analogs with variations in substituents or core structures. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name Substituent at 6-Position Piperidine Modifications Key Properties Reference
This compound Methyl Unmodified piperidine Potential kinase inhibition; balanced lipophilicity
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride Chloro Hydrochloride salt Lower purity (87%); increased electrophilicity
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine Cyclopropyl Pyrazole-4-carbonyl on piperidine Enhanced metabolic stability; higher molecular weight (337.38 g/mol)
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Methoxy Butanamide-thiazole chain Extended pharmacokinetic half-life; larger molecular size (395.44 g/mol)
6-{(S)-1-[6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline (PF-4254644) 1-Methylpyrazole Quinoline-ethyl substituent High c-Met inhibition (IC₅₀ < 1 nM); clinical relevance

Key Findings

Substituent Effects at 6-Position: Methyl (Target Compound): Balances lipophilicity and steric bulk, likely improving membrane permeability compared to the chloro analog . Cyclopropyl: Introduces steric hindrance and rigidity, which may improve target selectivity and reduce off-target interactions . Methoxy: Enhances solubility via hydrogen bonding but increases molecular weight, possibly limiting blood-brain barrier penetration .

Piperidine Modifications: Unmodified Piperidine (Target Compound): Provides a basic nitrogen for salt formation (e.g., hydrochloride) and interaction with acidic residues in enzyme binding pockets . Butanamide-Thiazole Chain (): Extends the molecule’s reach in hydrophobic pockets, as seen in kinase inhibitors targeting ATP-binding sites .

Biological Activity: The target compound’s methyl group may confer advantages over the chloro analog, which showed reduced potency in related quinoline-triazolopyridazine hybrids . PF-4254644 exemplifies how bulky substituents (e.g., quinoline-ethyl) enhance potency and selectivity, though at the cost of synthetic complexity .

Synthetic Challenges: Chloro-substituted derivatives require careful handling due to lower purity (87% in ), whereas methyl groups are more stable under standard reaction conditions . Cyclopropyl and methoxy derivatives demand specialized reagents (e.g., cyclopropane donors, methylating agents), increasing production costs .

Biological Activity

4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazolopyridazine moiety. Its molecular formula is C11H14N4C_{11}H_{14}N_4 with a molecular weight of approximately 218.25 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC11H14N4C_{11}H_{14}N_4
Molecular Weight218.25 g/mol
CAS Number1423029-05-3

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to act as an inhibitor of specific kinases, which play critical roles in cell signaling pathways involved in cancer and other diseases.

  • Kinase Inhibition : The compound exhibits ATP-competitive inhibition against several kinases, including cyclin-dependent kinases (CDKs) and other targets implicated in oncogenesis. For instance, it has shown promising results in inhibiting CDK4/6 with IC50 values in the low nanomolar range .
  • Cell Proliferation : In vitro studies demonstrate that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preclinical studies have indicated that this compound possesses significant antitumor activity against various cancer types, including breast and lung cancers.
  • Cytotoxicity : The compound exhibits cytotoxic effects on cancer cells while sparing normal cells, highlighting its potential for selective cancer therapy .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on CDK Inhibition : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazolopyridazines showed enhanced potency against CDK inhibitors when modified at specific positions on the piperidine ring .
  • Bromodomain Inhibition : Another research effort focused on optimizing bivalent bromodomain inhibitors derived from triazolopyridazine structures demonstrated that modifications could lead to improved selectivity and potency against target proteins involved in transcriptional regulation .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have revealed that substitutions at the piperidine nitrogen significantly affect the potency and selectivity of these compounds toward their targets .

Q & A

Q. What are the critical steps in synthesizing 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of triazole precursors with pyridazine derivatives. Key steps include:

  • Step 1: Formation of the triazole core via hydrazine hydrate and carbonyl intermediates under reflux conditions (e.g., using acetonitrile as solvent) .
  • Step 2: Coupling the triazole moiety with a substituted pyridazine ring using a nucleophilic substitution reaction. Sodium hydride in DMF is often employed to activate the pyridazine for nucleophilic attack .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity. HPLC analysis (C18 column, UV detection at 254 nm) validates purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., piperidine protons at δ 2.8–3.5 ppm) and confirms aromaticity of the triazolopyridazine ring .
  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the triazole ring) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 245.1201 for C₁₁H₁₃N₅) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological potential of this compound?

Methodological Answer:

  • Molecular Docking: Use software like Discovery Studio to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). The piperidine moiety often occupies hydrophobic pockets, while the triazole ring forms hydrogen bonds .
  • Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electron density distribution, revealing reactive sites for further functionalization .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methyl vs. chloro groups at position 6) and correlate with bioassay results. For example, 6-methyl derivatives show enhanced antifungal activity compared to 6-chloro analogs due to improved membrane permeability .
  • Meta-Analysis of Published Data: Cross-reference results from kinase inhibition assays (e.g., IC₅₀ values) and physicochemical properties (logP, pKa) to identify outliers. Contradictions often arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can reaction pathways for novel derivatives be optimized using computational tools?

Methodological Answer:

  • Reaction Path Search: Employ quantum chemical methods (e.g., Artificial Force Induced Reaction, AFIR) to simulate intermediates and transition states. For example, cyclization steps in triazole formation are rate-limiting and sensitive to solvent polarity .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for introducing substituents at position 4 of the piperidine ring .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Solvent Selection: Replace DMF with greener solvents (e.g., 2-MeTHF) to avoid byproducts during large-scale reactions .
  • Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and detect intermediates that may lead to racemization .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The methyl group at position 6 of the pyridazine ring hinders Buchwald-Hartwig amination at position 3. Bulkier ligands (e.g., XPhos) improve yields by stabilizing Pd intermediates .
  • Electronic Effects: Electron-withdrawing substituents on the piperidine ring (e.g., nitro groups) deactivate the triazole toward nucleophilic substitution, requiring harsher conditions (e.g., microwave-assisted synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Reactant of Route 2
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.